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Compound of Interest

Compound Name: Chaetomin

Cat. No.: B1205490 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data of

Chaetomin, a mycotoxin produced by fungi of the Chaetomium genus. This document is

intended to serve as a core resource for researchers, scientists, and professionals involved in

drug development who are working with or investigating this complex natural product. The

guide summarizes available quantitative spectroscopic data, outlines detailed experimental

protocols for data acquisition, and visualizes the known signaling pathway of Chaetomin.

Spectroscopic Data of Chaetomin and Related
Compounds
The following tables summarize the available spectroscopic data for Chaetomin and a closely

related compound, Chaetominine. Due to the limited availability of public domain

spectroscopic data for Chaetomin, the NMR data for Chaetominine is provided for illustrative

purposes.

UV-Vis Spectroscopic Data for Chaetomin
Wavelength (λmax) Solvent Reference

220 nm, 275 nm, 285 nm Not Specified [1]
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IR Spectroscopic Data for Chaetomium globosum
Extract
Analysis of the producing fungus, Chaetomium globosum, has indicated the presence of the

following functional groups. A full IR spectrum for isolated Chaetomin is not readily available in

the reviewed literature.

Functional Group Peak Region (cm⁻¹)

Alkyl halides Not specified

Amide Not specified

Alkane Not specified

NMR Spectroscopic Data for Chaetominine
Disclaimer: The following ¹H and ¹³C NMR data are for Chaetominine, a cytotoxic alkaloid also

produced by Chaetomium sp., and not for Chaetomin. This data is presented here as a

reference for a structurally related compound due to the absence of publicly available, detailed

NMR data for Chaetomin. The data was recorded in DMSO-d₆.

Table 1.3.1: ¹H NMR Data for Chaetominine (in DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in a

readily tabular format

in the searched

sources.

Table 1.3.2: ¹³C NMR Data for Chaetominine (in DMSO-d₆)
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Chemical Shift (δ) ppm Carbon Type Assignment

Data not available in a readily

tabular format in the searched

sources.

Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic

data presented above. These protocols are based on standard methodologies for the analysis

of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Dissolve a pure sample of the analyte (e.g., 1-5 mg) in a suitable deuterated solvent (e.g.,

0.5-0.7 mL of DMSO-d₆, CDCl₃, or MeOD).

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for

enhanced sensitivity is recommended.

Data Acquisition:

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a

30-degree pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A

larger spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of
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¹³C, a greater number of scans and a longer relaxation delay are typically required.

2D NMR (for structural elucidation):

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-

carbon correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

proton-carbon correlations, which is crucial for piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity

of protons, aiding in stereochemical assignments.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This is a rapid and common method that requires minimal sample

preparation.

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder

and press it into a thin, transparent pellet.

Instrumentation:

A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
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Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and

subtract it from the sample spectrum to obtain the final absorbance or transmittance

spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule, often indicating

the presence of chromophores and conjugated systems.

Methodology:

Sample Preparation:

Dissolve a precisely weighed amount of the pure sample in a suitable UV-transparent

solvent (e.g., methanol, ethanol, or acetonitrile) to prepare a stock solution of known

concentration.

Prepare a series of dilutions from the stock solution to find a concentration that gives an

absorbance reading in the optimal range (typically 0.1 - 1.0 AU).

Instrumentation:

A dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Use a matched pair of quartz cuvettes (typically 1 cm path length). Fill one cuvette with the

solvent to be used as a blank and the other with the sample solution.

Scan the sample over a wavelength range of approximately 200-800 nm.

The instrument will automatically subtract the absorbance of the blank from the sample to

generate the UV-Vis spectrum. The wavelengths of maximum absorbance (λmax) are then

identified.

Signaling Pathway of Chaetomin
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Chaetomin is a known inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.

HIF-1 is a key transcription factor that plays a central role in the cellular response to low

oxygen levels (hypoxia), a condition often found in the microenvironment of solid tumors. By

inhibiting this pathway, Chaetomin can suppress tumor growth and survival.

The following diagram illustrates the mechanism of action of Chaetomin in the HIF-1 signaling

pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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